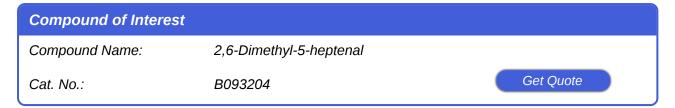




Application Notes & Protocols: Synthesis of 2,6-Dimethyl-5-heptenal via Darzens Condensation

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2,6-dimethyl-5heptenal, a valuable fragrance and flavor compound, utilizing the Darzens glycidic ester condensation. The methodology starts from the readily available 6-methyl-5-hepten-2-one. The process involves three primary stages: the base-catalyzed condensation to form an α,β -epoxy ester, subsequent saponification to the glycidic acid salt, and finally, decarboxylation to yield the target aldehyde. This protocol offers a robust route for obtaining 2,6-dimethyl-5-heptenal for research and development purposes.

Introduction

The Darzens condensation, also known as the glycidic ester condensation, is a classic organic reaction that forms an α,β -epoxy ester from the reaction of a carbonyl compound (an aldehyde or ketone) with an α -haloester in the presence of a base.[1][2][3][4] This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of epoxides.[1][4] The resulting glycidic esters are versatile intermediates that can be further transformed; for instance, hydrolysis followed by decarboxylation yields a new aldehyde or ketone, effectively elongating the carbon chain.[2][5][6]

The industrial synthesis of **2,6-dimethyl-5-heptenal** (also known as Melonal) often employs this reaction pathway.[7][8][9] The process starts with 6-methyl-5-hepten-2-one, which reacts with an ethyl chloroacetate to form an intermediate glycidate. This intermediate is then saponified and decarboxylated to produce the final aldehyde product.[7]



Reaction Scheme

The overall synthesis can be summarized in the following three stages:

- Stage 1: Darzens Condensation: 6-methyl-5-hepten-2-one reacts with ethyl chloroacetate using a strong base like sodium methoxide to form ethyl 3-(4-methylpent-3-en-1-yl)-3methyloxirane-2-carboxylate.
- Stage 2: Saponification: The glycidic ester is hydrolyzed with a base (e.g., sodium hydroxide) to form the sodium salt of the corresponding glycidic acid.
- Stage 3: Decarboxylation & Rearrangement: The glycidic acid salt is acidified and heated, leading to decarboxylation and rearrangement to form **2,6-dimethyl-5-heptenal**.

Data Presentation

Table 1: Reactant Properties and Stoichiometry

Compound	Formula	Molar Mass (g/mol)	Density (g/mL)	Molar Eq.
6-Methyl-5- hepten-2-one	C ₈ H ₁₄ O	126.20	0.855	1.0
Ethyl Chloroacetate	C4H7ClO2	122.55	1.149	1.2
Sodium Methoxide	CH₃ONa	54.02	-	1.2
Sodium Hydroxide	NaOH	40.00	-	1.5
Hydrochloric Acid (15%)	HCl (aq)	36.46	~1.07	As needed

Table 2: Product Information and Expected Results



Parameter	Value	
Product Name	2,6-Dimethyl-5-heptenal	
CAS Number	106-72-9[10][11]	
Molecular Formula	C ₉ H ₁₆ O[10][11][12]	
Molecular Weight	140.22 g/mol [10][13]	
Appearance	Colorless to pale yellow liquid[7]	
Odor Profile	Powerful green, melon, cucumber-like[7][14]	
Boiling Point	116-124 °C @ 100 mmHg[7]	
Expected Yield	60-75% (Overall)	
¹H NMR (CDCl₃)	Key signals expected at ~9.6 ppm (aldehyde CHO), ~5.1 ppm (vinylic CH), ~2.3 ppm (CH adjacent to CHO), ~1.7 & ~1.6 ppm (vinylic CH ₃), ~1.1 ppm (CH ₃ adjacent to chiral center).	
IR (neat, cm ⁻¹)	Key absorptions expected at ~2720 (aldehyde C-H stretch), ~1725 (C=O stretch), ~1670 (C=C stretch).	

Experimental Protocols

Materials and Equipment:

- Round-bottom flasks, dropping funnel, reflux condenser
- Magnetic stirrer with heating mantle
- Ice-water bath
- Standard laboratory glassware
- Rotary evaporator
- Vacuum distillation apparatus



 Reagents: 6-methyl-5-hepten-2-one, ethyl chloroacetate, sodium methoxide, methanol, sodium hydroxide, hydrochloric acid (15%), diethyl ether (or ethyl acetate), anhydrous sodium sulfate, toluene.

Stage 1: Darzens Condensation (Formation of Glycidic Ester)

- To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6-methyl-5-hepten-2-one (e.g., 25.2 g, 0.2 mol) dissolved in 100 mL of dry toluene.
- Add ethyl chloroacetate (e.g., 29.4 g, 0.24 mol) to the flask.
- Cool the mixture to 0-5°C using an ice-water bath.
- Slowly add a solution of sodium methoxide (e.g., 13.0 g, 0.24 mol) in 60 mL of dry methanol dropwise via the dropping funnel over 60-90 minutes. Maintain the internal temperature below 10°C throughout the addition.
- After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours, then let it warm to room temperature and stir overnight (approx. 12-16 hours).
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
- Quench the reaction by slowly pouring the mixture into 200 mL of ice-cold water.
- Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
- Combine all organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude glycidic ester. The crude product is typically used directly in the next step without further purification.

Stage 2: Saponification

- Dissolve the crude glycidic ester from Stage 1 in 150 mL of ethanol in a round-bottom flask.
- Add a solution of sodium hydroxide (e.g., 12.0 g, 0.3 mol) in 80 mL of water.



- Heat the mixture to 50-60°C and stir for 3-5 hours. Monitor the saponification by TLC until the ester spot disappears.[15]
- Cool the reaction mixture and remove the ethanol using a rotary evaporator.
- The remaining aqueous solution contains the sodium salt of the glycidic acid.

Stage 3: Decarboxylation and Purification

- Transfer the aqueous solution from Stage 2 to a flask and cool it in an ice bath.
- Carefully acidify the solution to pH 3-4 by slowly adding 15% aqueous hydrochloric acid.
 Vigorous gas (CO₂) evolution will occur.[15]
- Gently heat the acidified mixture to 60-70°C for 2-3 hours to ensure complete decarboxylation.[15]
- Cool the mixture to room temperature. Extract the product with diethyl ether (3 x 75 mL).
- Combine the organic extracts and wash them with a saturated solution of sodium bicarbonate, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
- The crude 2,6-dimethyl-5-heptenal is then purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.

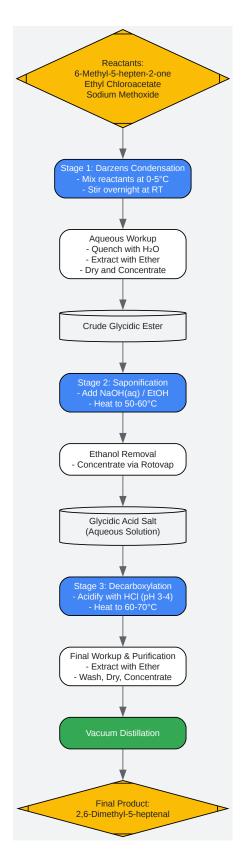
Visualizations





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Caption: Reaction mechanism of the Darzens condensation.





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Caption: Experimental workflow for the synthesis of **2,6-dimethyl-5-heptenal**.

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